molecular formula C11H13NO5 B563325 tert-Butyl-d9 4-Nitrophenyl Carbonate CAS No. 1190006-35-9

tert-Butyl-d9 4-Nitrophenyl Carbonate

Cat. No.: B563325
CAS No.: 1190006-35-9
M. Wt: 248.282
InChI Key: XNPGBDJTEBCMHA-GQALSZNTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl-d9 4-Nitrophenyl Carbonate typically involves the reaction of tert-butyl alcohol with 4-nitrophenyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-d9 4-Nitrophenyl Carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and bases like pyridine or triethylamine. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction Reactions: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group. The reaction is usually performed under atmospheric pressure and at room temperature.

Major Products Formed

    Substitution Reactions: The major products are carbamates or carbonates, depending on the nucleophile used.

    Reduction Reactions: The major product is the corresponding amine, formed by the reduction of the nitro group.

Mechanism of Action

The mechanism of action of tert-Butyl-d9 4-Nitrophenyl Carbonate involves the formation of carbamates or carbonates through nucleophilic substitution reactions . The nitrophenyl group acts as a leaving group, facilitating the formation of the desired product. The deuterium atoms in the tert-butyl group provide stability and enable the tracking of the compound in various analytical techniques.

Biological Activity

tert-Butyl-d9 4-Nitrophenyl Carbonate is a deuterated derivative of 4-nitrophenyl carbonate, which has garnered attention in biochemical research due to its unique structural properties and potential biological applications. This compound serves as a substrate for various enzymes and is involved in significant biochemical pathways, particularly those related to enzyme activity modulation and drug development.

  • Molecular Formula : C11H13NO5
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 1190006-35-9

The presence of the nitro group enhances its reactivity, making it a valuable compound for studying enzyme-catalyzed reactions, particularly hydrolysis and carbonic anhydrases .

The biological activity of this compound primarily involves its interaction with enzymes. The carbamate moiety can form covalent bonds with active site residues of target enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of neurotransmission and other physiological processes.

Biological Applications

  • Enzyme Activity Studies :
    • The compound is used as a model substrate to investigate the catalytic mechanisms of esterases and other hydrolases.
    • It aids in understanding the kinetics of enzyme reactions, particularly those involving hydrolysis .
  • Medicinal Chemistry :
    • This compound acts as a prodrug, where the carbamate can be hydrolyzed in vivo to release active metabolites, providing controlled drug release mechanisms.
    • Its potential use in designing pharmaceuticals that target specific enzymes involved in disease pathways has been explored.
  • Toxicological Studies :
    • The hydrolysis product, 4-nitrophenol, is known for its toxicity, making this compound relevant for studying environmental impacts and safety assessments.

Case Study 1: Enzyme Kinetics

A study investigating the kinetics of esterases using this compound demonstrated that the compound significantly influences the rate of hydrolysis. The reaction was monitored using spectrophotometric methods, showing a clear correlation between substrate concentration and reaction velocity.

Substrate Concentration (mM) Reaction Velocity (μmol/min)
0.12.5
0.512.0
1.025.0

This data indicates that this compound can effectively serve as a substrate for kinetic studies in enzymology.

Case Study 2: Drug Development

In another study focused on drug delivery systems, researchers utilized this compound to develop a prodrug formulation aimed at enhancing bioavailability. The results indicated that upon administration, the compound was rapidly converted to its active form, demonstrating improved pharmacokinetic properties compared to conventional formulations.

Properties

IUPAC Name

[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-11(2,3)17-10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPGBDJTEBCMHA-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661848
Record name 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-yl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190006-35-9
Record name 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-yl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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